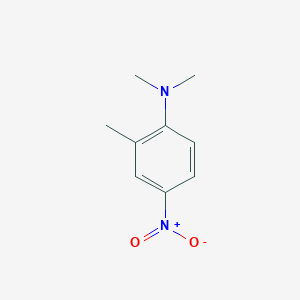

N,N,2-trimethyl-4-nitroaniline

Description

The N,N-dimethyl groups enhance electron-donating capacity, while the nitro group acts as a strong electron-withdrawing moiety, creating a push-pull electronic system relevant to nonlinear optical (NLO) applications .

Propriétés

Numéro CAS |

32417-74-6 |

|---|---|

Formule moléculaire |

C9H12N2O2 |

Poids moléculaire |

180.2 g/mol |

Nom IUPAC |

N,N,2-trimethyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3 |

Clé InChI |

WQMWMGANNDSYBY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |

SMILES canonique |

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |

Autres numéros CAS |

32417-74-6 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural and Molecular Properties

The table below compares key structural features and molecular properties of N,N,2-trimethyl-4-nitroaniline (hypothetical) with related compounds:

Notes:

- This compound (hypothetical): Estimated molecular formula C₉H₁₂N₂O₂ (MW ~181.18).

- BNA (N-benzyl-2-methyl-4-nitroaniline) has the largest molecular weight (241.27 g/mol) due to the benzyl group, enhancing NLO properties .

2.2 Electronic and Optical Properties

- N,N-Dimethyl-4-nitroaniline : The N,N-dimethyl groups donate electrons via induction, moderating the nitro group’s electron-withdrawing effect. This balance influences charge-transfer transitions, relevant to UV-Vis absorption .

- BNA : Exhibits a large second-harmonic generation (SHG) coefficient (d₃₃₃ = 234 pm/V) due to extended π-conjugation from the benzyl group, enabling terahertz (THz) wave generation (0.1–15 THz) .

- MNA Derivatives : Substitutions at the N-position (e.g., benzyl in BNA) significantly enhance SHG activity compared to the parent MNA .

2.3 Thermal and Solubility Characteristics

- N,N-Dimethyl-4-nitroaniline: The dimethyl groups improve solubility in polar organic solvents (e.g., methanol, acetone) compared to non-alkylated analogs .

- BNA Polymorphs: Orthorhombic (platy) and monoclinic (needle-like) forms exhibit distinct melting points and thermal stability, critical for device applications .

- Nitroso Analogs: N,N-Dimethyl-4-nitrosoaniline () is less thermally stable than nitro derivatives due to the weaker nitroso (-NO) group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.